Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate
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Overview
Description
Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound that features a benzenesulfonyl group, a dihydropyridazinone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including the use of efficient catalysts and environmentally friendly solvents, is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly involving the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for substitution reactions). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can participate in binding interactions with proteins, while the dihydropyridazinone moiety may interact with enzymes. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{2-[3-(benzenesulfonyl)-1H-indol-1-yl]acetamido}benzoate: Similar structure but with an indole moiety instead of a dihydropyridazinone.
Methyl 4-{2-[3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]acetamido}benzoate: Contains a pyrrolopyridine moiety.
Uniqueness
Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is unique due to the presence of the dihydropyridazinone moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds. This uniqueness makes it valuable for targeted research applications .
Properties
IUPAC Name |
methyl 4-[[2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-20(26)14-7-9-15(10-8-14)21-17(24)13-23-19(25)12-11-18(22-23)30(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPKLDOQNHAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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